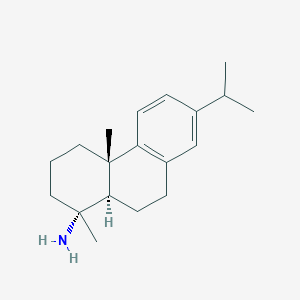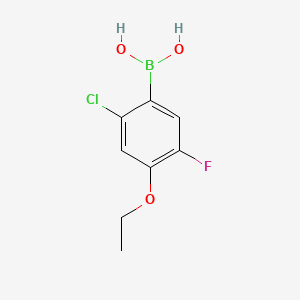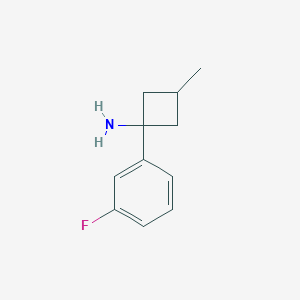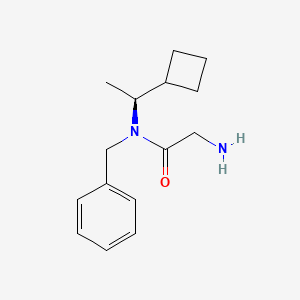![molecular formula C14H16Cl2N4O3 B14033060 N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning . Organophosphates, commonly found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapses, which can cause severe muscle contractions and paralysis . Obidoxime chloride works by reactivating acetylcholinesterase, thereby reversing the toxic effects of organophosphates .
Métodos De Preparación
The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in the presence of absolute ethanol . The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C . Industrial production methods follow similar procedures but are scaled up to meet commercial demands .
Análisis De Reacciones Químicas
Obidoxime chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction of oximes by sodium metal, sodium amalgam, or hydrogenation produces amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of reactive sites on the pyridinium rings.
Common reagents used in these reactions include sodium metal, sodium amalgam, and various hydride reagents . The major products formed from these reactions are amines and substituted pyridinium compounds .
Aplicaciones Científicas De Investigación
Obidoxime chloride has a wide range of scientific research applications:
Mecanismo De Acción
Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses . Organophosphates inhibit acetylcholinesterase by binding to its active site, preventing it from functioning normally . Obidoxime chloride has a higher affinity for the organophosphate residue than the enzyme itself, allowing it to remove the phosphate group and restore the enzyme’s functionality . The phosphate-oxime compound is then eliminated from the body via urine .
Comparación Con Compuestos Similares
Obidoxime chloride is often compared with other oximes such as pralidoxime, HI-6, and trimedoxime . While all these compounds serve as antidotes for organophosphate poisoning, obidoxime chloride is more potent than pralidoxime and diacetyl-monoxime . HI-6 and trimedoxime are also effective but have different spectra of activity and pharmacokinetic properties . The unique structure of obidoxime chloride allows it to be more effective against certain types of nerve agents, making it a valuable tool in both medical and military applications .
Propiedades
Fórmula molecular |
C14H16Cl2N4O3 |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H |
Clave InChI |
KKTGFAHNZGSJAW-UHFFFAOYSA-N |
SMILES canónico |
COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)






![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)





